

Spectroscopic Unveiling of Butyltrimethylammonium Chloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Butyltrimethylammonium chloride*

Cat. No.: *B140095*

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Introduction: The Analytical Imperative for Quaternary Ammonium Compounds

Butyltrimethylammonium chloride, a quaternary ammonium salt, finds diverse applications across various scientific and industrial domains. Its efficacy in these roles is intrinsically linked to its precise molecular structure and purity. Consequently, the rigorous spectroscopic characterization of this compound is not merely an academic exercise but a critical component of quality control and application development. This guide provides an in-depth exploration of the expected spectroscopic signature of **butyltrimethylammonium chloride**, leveraging foundational principles and comparative data from analogous structures to offer a robust analytical framework for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific compound are not readily available in public databases, this guide will provide a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally related molecules.

Molecular Structure and a Glimpse into its Spectroscopic Behavior

To understand the spectroscopic data, we must first visualize the molecule itself.

Butyltrimethylammonium chloride consists of a central, positively charged nitrogen atom

bonded to three methyl groups and one butyl group. The positive charge is balanced by a chloride anion.

Caption: Molecular structure of Butyltrimethylammonium cation.

This structure dictates the number and types of signals we expect to see in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Theoretical Framework: In ¹H NMR, the chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons in different chemical environments will resonate at different frequencies, providing a unique fingerprint of the molecule's structure.

Predicted ¹H NMR Spectrum of **Butyltrimethylammonium Chloride**:

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
N-(CH ₃) ₃	~3.1	Singlet	9H
N-CH ₂ -	~3.3	Triplet	2H
-CH ₂ -CH ₂ -	~1.7	Sextet	2H
-CH ₂ -CH ₃	~1.4	Sextet	2H
-CH ₃	~0.9	Triplet	3H

This prediction is based on typical chemical shifts for alkyl groups attached to a quaternary nitrogen and data from analogous compounds such as tetramethylammonium chloride and tetrabutylammonium chloride.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Interpretation:

- The nine protons of the three equivalent methyl groups attached to the nitrogen are expected to appear as a single, sharp singlet around 3.1 ppm.
- The two protons on the carbon adjacent to the nitrogen (N-CH_2-) will be deshielded by the positively charged nitrogen and are predicted to resonate as a triplet around 3.3 ppm due to coupling with the adjacent methylene group.
- The subsequent methylene groups of the butyl chain will appear at progressively higher fields (lower ppm values), with their multiplicities determined by the number of adjacent protons.
- The terminal methyl group of the butyl chain is the most shielded and will appear as a triplet around 0.9 ppm.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **butyltrimethylammonium chloride** in 0.6-0.7 mL of a deuterated solvent (e.g., D_2O , CDCl_3 , or DMSO-d_6). The choice of solvent is critical and can influence chemical shifts.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition: Acquire the ^1H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

^{13}C NMR Spectroscopy

Theoretical Framework: ^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ^1H NMR, the chemical shift of a ^{13}C nucleus is dependent on its electronic environment.

Predicted ^{13}C NMR Spectrum of **Butyltrimethylammonium Chloride**:

Assignment	Predicted Chemical Shift (ppm)
$\text{N}-(\text{CH}_3)_3$	~55
$\text{N}-\text{CH}_2-$	~68
$-\text{CH}_2-\text{CH}_2-$	~25
$-\text{CH}_2-\text{CH}_3$	~20
$-\text{CH}_3$	~13

This prediction is based on typical ^{13}C chemical shifts for quaternary ammonium salts and data from analogous compounds.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Interpretation:

- The carbon atoms of the three equivalent methyl groups attached to the nitrogen will produce a single signal around 55 ppm.
- The carbon atom of the methylene group directly bonded to the nitrogen ($\text{N}-\text{CH}_2-$) will be significantly deshielded and is expected to appear at the lowest field (highest ppm value) of the butyl chain carbons, around 68 ppm.
- The remaining carbons of the butyl chain will resonate at higher fields, with the terminal methyl carbon being the most shielded.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR (e.g., 20-50 mg in 0.6-0.7 mL of deuterated solvent).
- Instrument Setup: Use a standard NMR spectrometer with a broadband probe.

- Data Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Predicted IR Absorption Bands for **Butyltrimethylammonium Chloride**:

Wavenumber (cm $^{-1}$)	Vibration	Intensity
~2960-2850	C-H stretching (alkyl)	Strong
~1480-1460	C-H bending (methyl and methylene)	Medium
~970 & ~760	C-N stretching (quaternary ammonium)	Medium-Weak

These predictions are based on characteristic IR absorption frequencies for quaternary ammonium salts.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Interpretation:

- The most prominent peaks will be in the 2960-2850 cm $^{-1}$ region, corresponding to the C-H stretching vibrations of the methyl and butyl groups.
- The C-H bending vibrations will appear in the 1480-1460 cm $^{-1}$ region.
- The characteristic C-N stretching vibrations of the quaternary ammonium group are expected to be observed in the fingerprint region, typically around 970 cm $^{-1}$ and 760 cm $^{-1}$. The exact positions can be influenced by the solid-state packing or the solvent used.

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For **butyltrimethylammonium chloride**, we are interested in the mass of the intact cation and its fragmentation pattern upon ionization.

Predicted Mass Spectrum of **Butyltrimethylammonium Chloride**:

The mass spectrum will be dominated by the signal of the intact cation. Fragmentation can occur through various pathways, primarily involving the loss of alkyl groups.

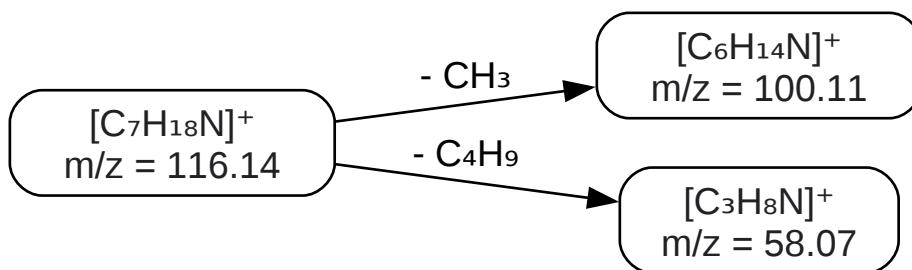
m/z	Ion	Comment
116.14	$[C_7H_{18}N]^+$	Parent ion (Butyltrimethylammonium cation)
100.11	$[C_6H_{14}N]^+$	Loss of a methyl group (CH_3)
58.07	$[C_3H_8N]^+$	Loss of a butyl group (C_4H_9)

The fragmentation of quaternary ammonium salts is complex and can involve rearrangements.
[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Interpretation:

- The base peak in the mass spectrum is expected to be the molecular ion of the butyltrimethylammonium cation at an m/z of approximately 116.14.
- Fragmentation is likely to occur via the loss of the alkyl substituents. The loss of a methyl radical would result in a fragment at m/z 100.11. The loss of a butyl radical would lead to a fragment at m/z 58.07, corresponding to the trimethylammonium cation. The relative intensities of these fragment ions will depend on the ionization method and energy.

Fragmentation Pathway Visualization:



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Caption: Predicted fragmentation of the Butyltrimethylammonium cation.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
- Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion (m/z 116.14) and subjecting it to collision-induced dissociation (CID).
- Data Processing: Analyze the resulting mass spectrum to identify the m/z values of the parent and fragment ions.

Safety and Handling

Butyltrimethylammonium chloride, like many quaternary ammonium compounds, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.^{[16][17][18]} General precautions include:

- Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handling the compound in a well-ventilated area or a fume hood.
- Avoiding inhalation of dust and contact with skin and eyes.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of **butyltrimethylammonium chloride**, encompassing ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, provides a multi-faceted and self-validating approach to its structural confirmation and purity assessment. While direct experimental data may be sparse in public repositories, a thorough understanding of spectroscopic principles, coupled with comparative data from analogous compounds, allows for a robust and predictive characterization. This guide serves as a foundational resource for

scientists and researchers, enabling them to confidently identify and characterize this important quaternary ammonium salt in their work.

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